Disodium azelate

Vue d'ensemble

Description

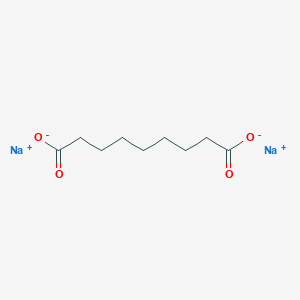

Disodium azelate, also known as disodium nonanedioate, is the disodium salt of azelaic acid. Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains such as wheat, rye, and barley. This compound is primarily used in the cosmetic industry as a viscosity controlling agent, helping to increase or decrease the viscosity of cosmetic products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disodium azelate can be synthesized through the neutralization of azelaic acid with sodium hydroxide. The reaction involves dissolving azelaic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: Industrial production of this compound typically involves the ozonolysis of oleic acid. This process is performed in a reactor with fine bubbles at high temperatures (around 150°C) without the use of any catalyst or solvent . The ozonolysis process breaks down oleic acid into azelaic acid, which is then neutralized with sodium hydroxide to produce this compound.

Analyse Des Réactions Chimiques

Acid-Base Reactivity

The carboxylate groups undergo protonation in acidic environments, regenerating azelaic acid:

Key Data :

-

pKa of azelaic acid: 4.53 (first dissociation), 5.33 (second dissociation) .

-

Solubility in water: 2.4 g/L (azelaic acid) vs. highly soluble (disodium azelate) .

Enzyme Inhibition

This compound acts as a competitive inhibitor for oxidoreductases and DNA synthesis enzymes:

-

Tyrosinase Inhibition : Reduces melanogenesis by 58% via thioredoxin-mediated mechanisms .

-

DNA/RNA Synthesis :

| Enzyme | Inhibition Mechanism | IC50 | Source |

|---|---|---|---|

| Tyrosinase | Competitive | 20 mmol/L | |

| Cytochrome P450 | Non-competitive | 40 mmol/L |

Coordination Chemistry

This compound forms stable complexes with metal ions, as demonstrated in metal-organic frameworks (MOFs):

-

MIL-100/127 MOFs : Azelate ligands coordinate with Fe³+ or Al³+ nodes, enabling controlled drug release .

-

Release Kinetics : 80% release within 24 hours at 32°C in aqueous media .

| MOF Type | Metal Node | Release Efficiency (24 h) | Application |

|---|---|---|---|

| MIL-100 | Fe³+ | 78% | Anti-acne delivery |

| MIL-127 | Al³+ | 82% | Cosmetic formulations |

Esterification Reactions

This compound reacts with alcohols to form esters under acidic catalysis:

Example : Dimethyl azelate synthesis for GC analysis .

| Ester Derivative | Reaction Condition | Yield |

|---|---|---|

| Dimethyl azelate | HCl/CH₃OH, 60°C | 92% |

| Di(trimethylsilyl) | TMSCl, RT | 85%* |

| *Unstable, decomposes within hours . |

Photochemical Degradation

Under UV light, this compound undergoes oxidation in aqueous systems:

-

Rate Influencers : Nitrate ions accelerate degradation, while chloride ions inhibit it .

-

Products : Shorter-chain dicarboxylic acids (e.g., suberic acid) .

| Condition | Degradation Rate (k, h⁻¹) |

|---|---|

| UV + Nitrate (1.5 M) | 0.45 |

| UV + Chloride (1 M) | 0.12 |

Applications De Recherche Scientifique

Pharmaceutical Applications

Disodium azelate is primarily recognized for its pharmacological properties, particularly in dermatology. It is used as an anti-acne agent due to its ability to inhibit the growth of Propionibacterium acnes, the bacteria associated with acne. Clinical studies have shown that this compound can significantly reduce the presence of this microorganism on the skin, leading to improved skin conditions over time .

Case Study: Acne Treatment

A clinical trial demonstrated that topical formulations containing this compound resulted in a 97.7% reduction in P. acnes concentration after two months of treatment . The compound also exhibits anti-inflammatory properties, making it beneficial for treating rosacea and other inflammatory skin conditions .

Cosmetic Industry

This compound is widely utilized in the cosmetic sector as a thickening agent , emulsifier , and dispersing agent . Its ability to enhance the texture and stability of cosmetic formulations makes it a popular choice among manufacturers.

Key Applications:

- Skin Care Products : Used in creams and lotions for its moisturizing properties.

- Whitening Agents : Effective in formulations aimed at reducing hyperpigmentation due to its inhibitory effects on melanin production .

- Anti-aging Products : Its antioxidant properties help mitigate oxidative stress on the skin.

Industrial Applications

In addition to its cosmetic and pharmaceutical uses, this compound serves various functions in industrial applications:

Lubricants and Greases

This compound is employed as a thickener in lithium complex greases, enhancing their performance by providing better viscosity control under varying temperatures .

Chemical Manufacturing

It acts as a hydrotrope, allowing insoluble substances to become water-soluble, which is crucial in many chemical processes . This property enables its use in the formulation of detergents and cleaning agents.

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Anti-acne treatments, anti-inflammatory agents |

| Cosmetics | Emulsifiers, thickeners, skin lightening |

| Industrial Lubricants | Thickening agents in greases |

| Chemical Manufacturing | Hydrotropes in detergents |

Research Insights

Recent studies have highlighted the potential of this compound in drug delivery systems. Research indicates that it can enhance the permeability of active ingredients through the skin, making it an effective carrier for transdermal drug delivery . This property opens avenues for developing advanced therapeutic formulations.

Case Study: Drug Delivery

In a study involving metal-organic frameworks (MOFs), this compound was utilized to improve drug loading capacities and release profiles for therapeutic agents applied topically . This approach demonstrated significant promise for enhancing the efficacy of dermatological treatments.

Mécanisme D'action

Disodium azelate exerts its effects through several mechanisms:

Antimicrobial Activity: It inhibits the synthesis of cellular proteins in bacteria, particularly Staphylococcus epidermidis and Propionibacterium acnes.

Anti-inflammatory Effects: It reduces the production of reactive oxygen species and inhibits the activity of enzymes such as tyrosinase and thioredoxin reductase.

Keratin Production: It affects keratin production, which helps in the treatment of skin conditions.

Comparaison Avec Des Composés Similaires

Disodium azelate can be compared with other similar compounds such as:

Azelaic Acid: The parent compound of this compound, used in similar applications but with different solubility and stability properties.

Diethyl Azelate: An ester of azelaic acid with immunomodulatory activities and potential therapeutic applications.

Nonanedioic Acid: Another name for azelaic acid, highlighting its dicarboxylic nature.

Uniqueness: this compound is unique due to its dual functionality as both a viscosity controlling agent and an active ingredient with antimicrobial and anti-inflammatory properties. Its ability to be synthesized from renewable resources like oleic acid also adds to its appeal in sustainable chemistry .

Activité Biologique

Disodium azelate, a sodium salt of azelaic acid, is a compound that exhibits a variety of biological activities, particularly in dermatological applications. This article delves into its mechanisms of action, therapeutic uses, and research findings.

- Molecular Formula : C₉H₁₄Na₂O₄

- Molecular Weight : 232.18 g/mol

- CAS Number : 17265-13-3

- Appearance : White to pale yellow powder

This compound is synthesized from azelaic acid through the reaction with sodium hydroxide. It is known for its excellent emulsifying, dispersing, and lubricating properties, making it suitable for various applications in the cosmetics and pharmaceutical industries .

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Tyrosinase : this compound acts as a competitive inhibitor of tyrosinase, an enzyme critical for melanin synthesis. This action is particularly beneficial in treating hyperpigmentation disorders such as melasma .

- Antimicrobial Activity : The compound demonstrates bacteriostatic properties by inhibiting DNA synthesis in bacteria, which is effective against Propionibacterium acnes and Staphylococcus epidermidis. Clinical studies indicate a significant reduction in bacterial populations on the skin after treatment with formulations containing this compound .

- Anti-inflammatory Effects : this compound mitigates oxidative stress by acting as a free radical scavenger. It inhibits the oxidation of lipids and aromatic compounds, which are processes mediated by reactive oxygen species (ROS) that contribute to inflammation .

- Keratinocyte Modulation : The compound influences keratinocyte differentiation and proliferation, reducing the formation of comedones and improving acne-affected skin . It has been shown to decrease keratin precursor protein synthesis, leading to normalized epidermal differentiation over time.

Therapeutic Applications

This compound is primarily used in dermatological formulations for:

- Acne Treatment : It is effective in both inflammatory and comedonal acne due to its antibacterial and anti-inflammatory properties.

- Hyperpigmentation Disorders : Its ability to inhibit tyrosinase makes it useful for treating conditions like melasma.

- Rosacea Management : The anti-inflammatory effects help reduce redness and irritation associated with rosacea .

Case Study 1: Acne Vulgaris Treatment

In a clinical trial involving patients with moderate acne vulgaris, topical formulations containing 20% this compound were applied twice daily. Results showed a 97.7% reduction in P. acnes concentration after two months, alongside significant improvements in lesion counts and overall skin appearance .

Case Study 2: Hyperpigmentation

A study focused on patients with melasma treated with this compound demonstrated a marked improvement in pigmentation levels after 12 weeks of treatment. The mechanism was attributed to the inhibition of tyrosinase activity and subsequent reduction in melanin production .

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

| Activity | Mechanism | Outcome |

|---|---|---|

| Tyrosinase Inhibition | Competitive inhibition | Reduced melanin production |

| Antimicrobial Effects | Inhibition of DNA synthesis | Decreased bacterial populations |

| Anti-inflammatory Activity | Scavenging ROS | Mitigated inflammatory responses |

| Keratinocyte Differentiation | Modulation of protein synthesis | Improved skin texture and reduced acne |

Propriétés

IUPAC Name |

disodium;nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYNUCAKHMSPCY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-99-9 (Parent) | |

| Record name | Disodium azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40889659 | |

| Record name | Nonanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17265-13-3 | |

| Record name | Disodium azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioic acid, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P4H8NH3UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.